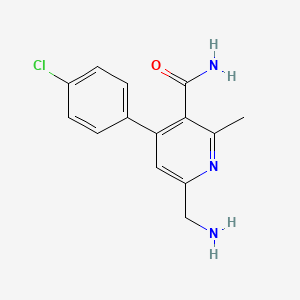
6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide” is a complex organic molecule. It contains an aminomethyl group (-NH2CH2-), a chlorophenyl group (a benzene ring with a chlorine atom), and a nicotinamide moiety (a pyridine ring with a carboxamide group). These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the nicotinamide ring, the introduction of the aminomethyl group, and the attachment of the chlorophenyl group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a nicotinamide ring, a chlorophenyl group, and an aminomethyl group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The aminomethyl group could participate in reactions with acids or electrophiles, the chlorophenyl group could undergo reactions typical of aromatic halides, and the nicotinamide moiety could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, stability under different conditions, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen
Antimetabolic Action in the Central Nervous System
Research on 6-Aminonicotinamide (6-AN), an antimetabolite of nicotinamide, reveals its significant pharmacological and toxicological properties, including high neurotoxicity manifesting in spastic paralysis due to spinal cord lesions. This compound provides a model for studying experimental myelopathy and its biochemical basis, shedding light on the potential for studying related compounds' effects on the central nervous system (Herken et al., 1974).
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, such as the reaction involving 2-acetyl-1-(2-chlorophenyl)-6-methylhept-1-en-3-one with ethyl 3-aminocrotonate leading to an unusual isomer of a 1,4-dihydropyridine, demonstrates the intricate chemical behavior and potential applications of compounds related to 6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide in developing new pharmaceuticals and materials (Patterson & Nelson, 1988).
Folate Antagonism and Antimalarial Effects
Studies on folate antagonists, including the synthesis and evaluation of compounds for antimalarial effects, provide insights into designing new therapies for malaria. Such research underlines the relevance of structural analogs in developing treatments for infectious diseases (Werbel et al., 1978).
Antimicrobial Agents
The development of antimicrobial agents from compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole illustrates the chemical versatility and potential biomedical applications of related structures in combating bacterial and fungal infections (Sah et al., 2014).
Metabolic Pathway Studies
6-Aminonicotinamide's role as a niacin antagonist and its effects on metabolic pathways, such as the pentose phosphate pathway, demonstrate the utility of structurally similar compounds in understanding and manipulating cellular metabolism for therapeutic purposes. Such studies provide a foundation for exploring the metabolic effects of 6-(Aminomethyl)-4-(4-chlorophenyl)-2-methylnicotinamide and related compounds (Dietrich et al., 1958).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(aminomethyl)-4-(4-chlorophenyl)-2-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-8-13(14(17)19)12(6-11(7-16)18-8)9-2-4-10(15)5-3-9/h2-6H,7,16H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUFVZYHAIISTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=C1C(=O)N)C2=CC=C(C=C2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



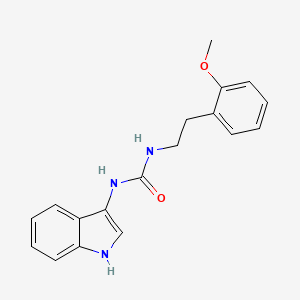
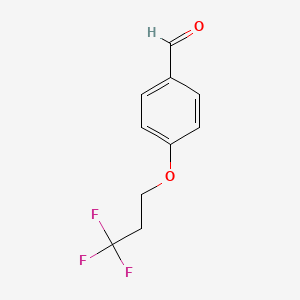
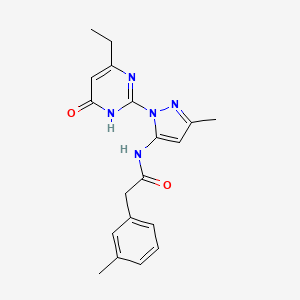
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2936078.png)
![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2936079.png)
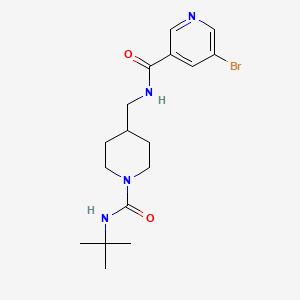
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2936082.png)
![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)
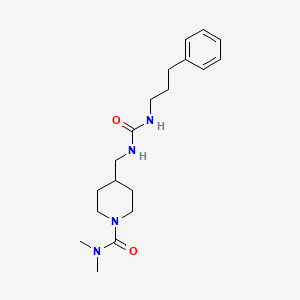
![N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2936088.png)
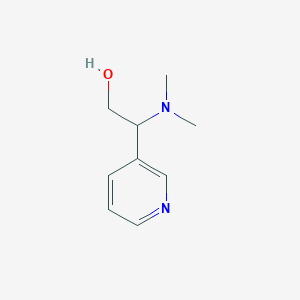
![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)